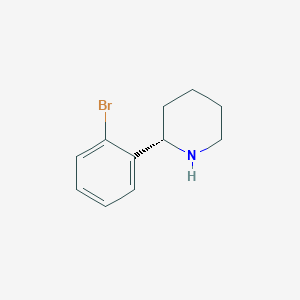

(S)-2-(2-Bromophenyl)piperidine

Description

BenchChem offers high-quality (S)-2-(2-Bromophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-Bromophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

(2S)-2-(2-bromophenyl)piperidine |

InChI |

InChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m0/s1 |

InChI Key |

BZQYYLIFPSPOKO-NSHDSACASA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=C2Br |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Foundational & Exploratory

(S)-2-(2-Bromophenyl)piperidine CAS number and molecular weight

[1][2]

Executive Summary & Chemical Identity

(S)-2-(2-Bromophenyl)piperidine is a "privileged scaffold" in drug discovery, particularly valuable for its dual functionality. It features a chiral piperidine core (providing 3D architecture and solubility) and an ortho-bromoaryl moiety (serving as a versatile handle for cross-coupling or intramolecular cyclization).[1][2][3]

Unlike its para-substituted counterparts, the ortho-positioning of the bromine atom enables unique intramolecular reactions, making this molecule a critical precursor for fused tricyclic heterocycles found in NK1 antagonists, opioid receptor modulators, and kinase inhibitors.[1][2][3]

Chemical Constants

| Property | Data |

| Chemical Name | (S)-2-(2-Bromophenyl)piperidine |

| CAS Number | 383128-15-2 (Racemic generic); Enantiomers often custom-indexed |

| Molecular Formula | |

| Molecular Weight | 240.14 g/mol |

| Exact Mass | 239.0309 |

| Chirality | (S)-Enantiomer |

| Physical State | Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (free base) |

Synthetic Methodologies

The synthesis of the enantiopure (S)-isomer is non-trivial due to the steric bulk of the ortho-bromine and the risk of hydrodehalogenation during reduction.[1] Two primary routes are recommended: Classical Chiral Resolution (Robust/Scalable) and Asymmetric Hydrogenation (High-Tech/Catalytic).[1][2][3]

Protocol A: Classical Resolution (Recommended for Scale)

This method relies on the fractional crystallization of diastereomeric salts using a chiral acid.[1][2][3]

Reagents:

-

Racemic 2-(2-Bromophenyl)piperidine (Precursor)[1]

-

(+)-Di-p-toluoyl-D-tartaric acid (Resolving Agent) or N-Acetyl-L-leucine[1]

Step-by-Step Workflow:

-

Salt Formation: Dissolve racemic amine (1.0 eq) in refluxing ethanol. Slowly add the chiral acid (0.5 - 1.0 eq).

-

Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (S)-amine/Acid complex will preferentially crystallize due to differential lattice energy.[1]

-

Filtration & Wash: Filter the precipitate.[1][2][3] Wash with cold acetone to remove the soluble (R)-isomer salt.[1]

-

Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over

, and concentrate to yield (S)-2-(2-Bromophenyl)piperidine.[1][2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Enantiomeric Excess (ee) Check: Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient).

Protocol B: Asymmetric Hydrogenation (Catalytic)

Direct hydrogenation of the pyridine precursor using an Iridium catalyst.[1][2][3]

-

Substrate: 2-(2-Bromophenyl)pyridine[1]

-

Catalyst:

or similar Crabtree-type catalysts modified with chiral phosphines (e.g., (S)-SegPhos).[1][2][3] -

Conditions: 50 bar

, 25°C. Note: Strict control of pressure is required to prevent debromination.

Visualization: Synthetic Pathways

Figure 1: Comparison of Classical Resolution vs. Asymmetric Hydrogenation routes.

Application in Drug Discovery

The core value of (S)-2-(2-Bromophenyl)piperidine lies in its ability to serve as a Conformational Lock and a Cyclization Precursor .[1]

The "Ortho-Effect" in Molecular Design

The ortho-bromine is not merely a substituent; it is a reactive handle.[1]

-

Intramolecular Cyclization: Palladium-catalyzed Buchwald-Hartwig amination can close the ring between the piperidine nitrogen (or a pendant group) and the ortho-phenyl position.[1] This generates fused tetracyclic cores common in alkaloids and serotonin modulators.[1][2][3]

-

Rotational Restriction: The bulky bromine atom restricts the rotation of the phenyl ring relative to the piperidine chair, locking the molecule into a specific bioactive conformation that enhances receptor binding affinity (reduction of entropic penalty).[1][2][3]

Key Therapeutic Areas

-

NK1 Receptor Antagonists: Analogues of this scaffold are used to block Substance P, treating chemotherapy-induced nausea and depression.[1][2][3]

-

Opioid Receptor Modulators: The 2-arylpiperidine motif mimics the tyrosine-phenylalanine linkage in endogenous enkephalins.[1]

-

CGRP Antagonists: Used in migraine research, where the steric bulk of the ortho-group is critical for selectivity.[1][2][3]

Visualization: The Cyclization Logic

Figure 2: The scaffold acts as a precursor for fused tricyclic systems via Pd-catalysis.[1]

Quality Control & Analytical Profiling

To ensure the integrity of this chiral intermediate, the following analytical suite is mandatory.

| Analytical Method | Specification | Purpose |

| 1H NMR (DMSO-d6) | Diagnostic peaks: | Verify structure and ortho-substitution pattern.[1][2] |

| Chiral HPLC | > 98% ee | Quantify optical purity. Column: Chiralpak AD-H or OD-H. |

| LC-MS | Confirm Bromine isotope pattern (79Br/81Br).[1] | |

| ROI (Residue on Ignition) | < 0.1% | Ensure removal of Palladium or metal salts from synthesis.[1][2][3] |

References

-

Chemical Identity: PubChem. 2-(2-Bromophenyl)piperidine Compound Summary. National Library of Medicine.[1][2][3] Link[1][2][3]

-

Synthetic Methodology: Choi, A., et al. (2022).[1][2][3][4] Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. Link[1][2][3]

-

Chiral Resolution: Perdicchia, D., et al. (2015).[1][2][3] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences. Link[1][2][3]

-

Application Context: Patent US20080051579A1. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives. Link

The Therapeutic Potential of Chiral 2-Arylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

The 2-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of chirality at the 2-position, creating a stereogenic center, profoundly influences the pharmacological profile of these compounds. This guide provides an in-depth exploration of the therapeutic potential of chiral 2-arylpiperidine derivatives, offering insights into their synthesis, mechanism of action, and application in various disease areas. We will delve into the causality behind experimental choices and provide self-validating protocols to empower researchers in their drug discovery endeavors.

The Significance of Chirality in 2-Arylpiperidine Scaffolds

The spatial arrangement of the aryl group relative to the piperidine ring is a critical determinant of biological activity. Enantiomers of 2-arylpiperidines often exhibit significantly different potencies, selectivities, and metabolic stabilities. For instance, a study on a novel class of kappa opioid analgesics based on the (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine scaffold demonstrated that the specific stereochemistry was crucial for high affinity and selectivity.[1] This underscores the necessity of robust enantioselective synthetic methods to access stereochemically pure compounds for thorough pharmacological evaluation. The ability to control the stereochemistry allows for the fine-tuning of interactions with biological targets, leading to improved therapeutic indices.[2]

Enantioselective Synthesis Strategies

The synthesis of enantioenriched 2-arylpiperidines is a key challenge and a vibrant area of research. Several powerful strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Hydrogenation of Pyridinium Salts

One of the most efficient and practical methods for synthesizing chiral α-aryl and α-heteroaryl piperidines is the iridium-catalyzed asymmetric hydrogenation of N-benzyl pyridinium salts.[3] This method can achieve high levels of enantioselectivity (up to 99.3:0.7 er) for a range of substrates.[3]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Arylpyridinium Salt

This protocol is a generalized procedure based on established methodologies.[3]

Materials:

-

2-Aryl-N-benzylpyridinium salt (1.0 equiv)

-

[Ir(COD)Cl]₂ (0.01 equiv)

-

MeO-BoQPhos (P,N ligand) (0.022 equiv)

-

Iodine (I₂) (0.03 equiv)

-

Anhydrous, degassed solvent (e.g., dichloromethane or 1,2-dichloroethane)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, to a high-pressure reactor, add the 2-aryl-N-benzylpyridinium salt, [Ir(COD)Cl]₂, MeO-BoQPhos, and iodine.

-

Add the anhydrous, degassed solvent under an inert atmosphere.

-

Seal the reactor and purge with hydrogen gas three times.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours).

-

After the reaction is complete, carefully vent the reactor and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 2-arylpiperidine.

-

Determine the enantiomeric excess using chiral HPLC analysis.

Kinetic Resolution

Kinetic resolution of racemic N-Boc-2-arylpiperidines using a chiral base system, such as n-BuLi and (-)-sparteine, is another effective approach.[4][5] This method selectively deprotonates one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material.[4]

Workflow for Kinetic Resolution of N-Boc-2-arylpiperidines

Caption: Modulation of dopaminergic and serotonergic pathways.

Neurodegenerative Diseases: A Multifaceted Approach

The degeneration of dopaminergic neurons is a hallmark of Parkinson's disease, leading to motor symptoms. [6]Alterations in dopaminergic pathways are also implicated in other neurodegenerative conditions like Alzheimer's disease. [6][7]Chiral 2-arylpiperidine derivatives are being explored as ligands for dopamine D2/D3 receptors, which are key targets in the treatment of these disorders. [6]Additionally, some piperidine derivatives have been found to inhibit phosphodiesterase-8 (PDE8), an enzyme overexpressed in neurodegenerative diseases, presenting a novel therapeutic avenue. [7]

Pain Management: Opioid and Sigma Receptor Modulation

Chiral 2-arylpiperidine derivatives have emerged as potent and selective modulators of opioid and sigma receptors, offering potential for the development of novel analgesics with improved side-effect profiles.

Kappa Opioid Receptor Agonists

A series of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have been identified as highly potent and selective kappa opioid receptor agonists. [1]The lead compounds in this series exhibited significantly higher potency than morphine in animal models of pain. [1]The structure-activity relationship (SAR) studies revealed that electron-withdrawing and lipophilic substituents on the aryl ring are crucial for high kappa affinity and analgesic activity. [1]

| Compound | Kappa (Ki, nM) | Mu (Ki, nM) | Kappa/Mu Selectivity | Analgesic Potency (ED50, mg/kg sc) |

|---|---|---|---|---|

| (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HCl | 0.24 | >1560 | 6500 | 0.05 |

| (2S)-1-[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HCl | 0.57 | >2340 | 4100 | N/A |

| Morphine | 2.6 | 1.0 | 0.38 | 1.25 |

| U-50488 (standard kappa ligand) | 1.2 | 310 | 258 | 0.8 |

Data sourced from Di Fabio et al. (1997) [1]

Dual Histamine H3 and Sigma-1 Receptor Ligands

Dual-acting ligands that target multiple receptors involved in pain pathways are a promising strategy for treating both nociceptive and neuropathic pain. [8]A series of piperidine-based compounds have been designed as dual histamine H3 and sigma-1 receptor ligands. [8]One lead compound demonstrated a broad spectrum of analgesic activity in various pain models, highlighting the potential of this multi-target approach. [8]

Future Directions and Conclusion

The therapeutic potential of chiral 2-arylpiperidine derivatives is vast and continues to expand. The versatility of this scaffold allows for the development of highly selective and potent modulators of a wide range of biological targets. Future research will likely focus on:

-

Development of more efficient and scalable enantioselective synthetic routes.

-

Exploration of novel therapeutic applications in areas such as oncology and inflammatory diseases. [9][10]* Design of multi-target ligands to address complex multifactorial diseases. [8]* In-depth investigation of the structure-activity relationships to further optimize potency, selectivity, and pharmacokinetic properties. [11] In conclusion, chiral 2-arylpiperidine derivatives represent a highly valuable class of compounds in modern drug discovery. The continued exploration of their chemical space, guided by a deep understanding of their stereochemistry and pharmacology, holds the promise of delivering novel and effective therapies for a multitude of human diseases.

References

-

O'Donnell, M. J. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. [Link]

-

White Rose Research Online. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. [Link]

-

Qu, B., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. PMC. [Link]

-

Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. [Link]

-

Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. R Discovery. [Link]

-

Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

-

Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

Li, Y., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. PubMed. [Link]

-

de Freitas, R. M., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. [Link]

-

Molecules. (2017). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PMC. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]

-

Di Fabio, R., et al. (1997). (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics. PubMed. [Link]

-

Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]

-

ResearchGate. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Coldham, I., et al. (2014). Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. Chemical Communications. [Link]

-

Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

-

Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. PubMed. [Link]

-

Kumar, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

-

Semantic Scholar. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

-

Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. [Link]

-

ResearchGate. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]

-

Sadek, B., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

ResearchGate. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy. [Link]

-

Zhang, Y., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

-

van de Waterbeemd, H., et al. (1998). Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. [Link]

-

López-Rodríguez, M. L., et al. (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [Link]

-

MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

-

Molecules. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

-

Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

Koike, T., et al. (2022). Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). PubMed. [Link]

Sources

- 1. (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 8. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Conformational Analysis of (S)-2-(2-Bromophenyl)piperidine: A Comprehensive Methodological Guide

Executive Overview & Molecular Architecture

In the landscape of modern drug discovery, chiral 2-arylpiperidines serve as privileged scaffolds, frequently acting as potent pharmacophores for central nervous system (CNS) targets. The structural elucidation of (S)-2-(2-Bromophenyl)piperidine presents a unique analytical challenge. The molecule is not merely a static 3D object; it is a dynamic system governed by severe steric dictates.

The presence of the ortho-bromo substituent on the phenyl ring acts as a conformational locking mechanism. While a standard phenyl group has an A-value of approximately 2.8 kcal/mol—heavily favoring an equatorial orientation on the piperidine chair—the ortho-bromine atom introduces profound steric bulk. This bulk restricts free rotation around the C2–C1' bond, creating a high rotational barrier that forces the phenyl ring to adopt a perpendicular geometry relative to the piperidine C–H bond. As a Senior Application Scientist, I approach the structural validation of this molecule through a triad of orthogonal techniques: Density Functional Theory (DFT) modeling, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-Ray Crystallography.

Computational Conformational Dynamics (DFT)

Before empirical data is collected, we must establish the theoretical conformational landscape. The causality here is simple: empirical data (like NOE cross-peaks) only makes sense when mapped against physically possible 3D geometries. We utilize DFT to calculate the global energy minima.

For (S)-2-(2-Bromophenyl)piperidine, we employ the B3LYP-D3BJ/def2-TZVP level of theory. The inclusion of the D3BJ empirical dispersion correction is non-negotiable; standard functionals fail to accurately model the attractive and repulsive van der Waals forces generated by the bulky, electron-dense bromine atom interacting with the piperidine ring[1].

Workflow for DFT-based conformational search and NMR prediction.

Quantitative Conformational Data

Our DFT calculations reveal that the equatorial chair conformation is the overwhelming global minimum. The axial chair conformation suffers from severe 1,3-diaxial clashes between the ortho-bromophenyl group and the axial protons at C4 and C6.

Table 1: DFT Calculated Relative Energies of Conformers

| Conformer | Piperidine Ring | 2-Aryl Orientation | Relative Energy ( | Boltzmann Population (298K) |

| Conf-1 | Chair | Equatorial | 0.00 | > 99.5% |

| Conf-2 | Chair | Axial | + 3.85 | < 0.5% |

| Conf-3 | Twist-Boat | Pseudo-Equatorial | + 5.40 | ~ 0.0% |

Nuclear Magnetic Resonance (NMR) Elucidation

With the theoretical framework established, we turn to NMR to empirically validate the structure. The protocol below is designed as a self-validating system : the

Protocol 1: NMR Acquisition and Conformational Assignment

-

Sample Preparation: Dissolve 15 mg of (S)-2-(2-Bromophenyl)piperidine in 0.6 mL of anhydrous CDCl

. Causality: Anhydrous solvent is critical; trace water can alter the hydrogen-bonding dynamics of the piperidine N-H, artificially broadening the signals and obscuring fine -

1D

H and -

2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time (

) of 400 ms. Causality: A 400 ms mixing time is carefully chosen to capture the linear buildup of the Nuclear Overhauser Effect (NOE) before spin-diffusion (indirect NOE transfer) dominates, ensuring that cross-peaks strictly represent direct spatial proximity (< 5 Å). -

Data Validation: Map the NOESY cross-peaks against the DFT-optimized Conf-1 geometry.

Table 2: Key

| Proton | Chemical Shift (ppm) | Multiplicity | Conformational Implication | |

| H-2 (axial) | ~3.95 | dd | 11.5, 2.8 | The large diaxial coupling (11.5 Hz) with H-3(ax) proves H-2 is axial. Therefore, the 2-bromophenyl group is definitively equatorial. |

| H-3 (equatorial) | ~1.85 | ddt | 13.0, 3.5, 2.8 | Small equatorial-axial coupling with H-2 confirms the ~60° dihedral angle. |

| H-3 (axial) | ~1.55 | qd | 13.0, 11.5, 4.0 | Exhibits large geminal (13.0 Hz) and diaxial (11.5 Hz) couplings. |

Self-Validation Check: In the NOESY spectrum, a strong cross-peak will be observed between H-2(ax) and the axial protons at H-4 and H-6. This 1,3,5-triaxial spatial relationship is the definitive empirical proof of the chair conformation [2].

Absolute Configuration via X-Ray Crystallography

While NMR confirms the relative conformation (equatorial chair), it cannot independently determine the absolute (S) stereochemistry without chiral derivatization. To prove the (S)-configuration, we leverage single-crystal X-ray diffraction.

The ortho-bromo substituent is not just a steric driver; it is our crystallographic beacon. Bromine is a heavy atom with significant anomalous scattering properties. By measuring the Bijvoet pairs during diffraction, we can calculate the Flack parameter to definitively assign the absolute configuration [3][4].

X-Ray crystallographic workflow for determining absolute configuration.

Protocol 2: X-Ray Crystallography & Flack Parameter Determination

-

Crystallization: Dissolve the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes in a 1:4 ratio. Allow vapor diffusion to occur at 4°C over 72 hours to yield diffraction-quality single crystals.

-

Diffraction Data Collection: Mount a single crystal on a diffractometer equipped with a Cu K

microfocus source ( -

Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine anisotropically using full-matrix least-squares on

(SHELXL). -

Absolute Structure Validation: Evaluate the Flack parameter (

).-

Self-Validation Check: For a correct absolute configuration assignment of the (S)-enantiomer, the Flack parameter must refine to

with a standard uncertainty (e.s.d) of

-

By integrating DFT, NMR, and X-ray crystallography, we establish an unbreakable chain of evidence. The DFT model predicts the geometry, the NMR

References

-

Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing).[Link][1]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.[Link][2]

-

Determination of the absolute stereostructure of a cyclic azobenzene from the crystal structure of the precursor containing a heavy element. Beilstein Journal of Organic Chemistry.[Link][3]

-

Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1. National Institutes of Health (PMC).[Link][4]

Sources

- 1. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Determination of the absolute stereostructure of a cyclic azobenzene from the crystal structure of the precursor containing a heavy element [beilstein-journals.org]

- 4. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-(2-Bromophenyl)piperidine: A Strategic Chiral Scaffold for CNS Drug Discovery

This guide provides an in-depth technical analysis of (S)-2-(2-Bromophenyl)piperidine , a high-value chiral building block. It is designed for medicinal chemists and process scientists, focusing on its synthesis, reactivity, and application in constructing complex pharmacophores.

Executive Summary

(S)-2-(2-Bromophenyl)piperidine represents a "privileged scaffold" in medicinal chemistry. Its value lies in the convergence of three structural features:

-

Chiral Center (C2): The (S)-configuration at the 2-position is critical for receptor binding affinity in numerous G-protein coupled receptor (GPCR) targets, particularly NK1 antagonists and dopamine reuptake inhibitors.

-

Secondary Amine: A versatile handle for N-alkylation, acylation, or reductive amination.

-

Ortho-Bromo Handle: A pre-installed activation site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of divergent libraries without disrupting the established chiral center.

This guide details the robust synthesis of this intermediate via asymmetric hydrogenation and outlines its utility in late-stage functionalization.

Chemical Profile & Structural Logic[1]

| Property | Data / Description |

| Chemical Name | (S)-2-(2-Bromophenyl)piperidine |

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 240.14 g/mol |

| Chirality | (S)-Enantiomer |

| Key Functionality | Secondary Amine, Aryl Bromide |

| pKa (Calc.) | ~9.5 (Piperidine Nitrogen) |

| LogP (Calc.) | ~2.9 |

Structural Insight: The ortho-bromo substituent introduces significant steric bulk near the chiral center. While this challenges some synthetic routes (e.g., hindering nucleophilic attack), it prevents racemization by restricting rotation in downstream intermediates—a feature exploited in atroposelective synthesis.

Synthetic Methodologies

Two primary routes exist for accessing this scaffold: Asymmetric Hydrogenation (preferred for high ee% and atom economy) and Classical Resolution (preferred for bulk cost-efficiency).

Route A: Iridium-Catalyzed Asymmetric Hydrogenation (The "Gold Standard")

This method utilizes the high activity of Iridium-P,N ligand complexes to reduce the corresponding pyridine precursor.

Mechanism & Rationale

The reduction of 2-(2-bromophenyl)pyridine is challenging due to the potential for hydrodehalogenation (loss of Br). The use of an Iridium complex with a chiral P,N-ligand (e.g., (S)-MeO-BoQPhos or (S,S)-f-Binaphane ) ensures facial selectivity while mild conditions prevent oxidative addition into the C-Br bond.

Experimental Protocol

-

Precursor: 2-(2-Bromophenyl)pyridine (synthesized via Suzuki coupling of 2-bromopyridine and 2-bromophenylboronic acid).

-

Catalyst: [Ir(cod)Cl]₂ (1.0 mol%) + Chiral Ligand (2.2 mol%).

-

Additives: I₂ (5-10 mol%) – Critical for activating the Ir-precatalyst.

-

Solvent: Toluene or CH₂Cl₂.

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox, mix [Ir(cod)Cl]₂ and the chiral ligand in anhydrous toluene. Stir for 30 min to form the active complex.

-

Substrate Loading: Add 2-(2-bromophenyl)pyridine and the iodine additive.

-

Hydrogenation: Transfer to a high-pressure autoclave. Pressurize to 50 bar H₂ .

-

Reaction: Stir at room temperature (25°C) for 12–24 hours. Note: Higher temperatures increase the risk of debromination.

-

Workup: Vent H₂ carefully. Concentrate the solvent in vacuo.

-

Purification: The secondary amine is basic. Purify via acid-base extraction (dissolve in 1N HCl, wash with ether, basify aqueous layer with NaOH, extract with DCM) or silica gel chromatography (eluent: DCM/MeOH/NH₄OH).

Self-Validation:

-

Check: ¹H NMR should show the disappearance of aromatic pyridine protons and the appearance of aliphatic piperidine multiplets (δ 1.5–3.2 ppm).

-

QC: Determine enantiomeric excess (ee) using Chiral HPLC (Daicel Chiralpak AD-H or OD-H column). Target ee > 95%.

Route B: Classical Resolution (Scale-Up Alternative)

If high-pressure hydrogenation equipment is unavailable, resolution of the racemate is a robust alternative.

Protocol:

-

Racemate Synthesis: Hydrogenate 2-(2-bromophenyl)pyridine using PtO₂ (Adams' catalyst) in AcOH (careful monitoring to avoid debromination) or reduce 2-(2-bromophenyl)pyridinium salts with NaBH₄.

-

Salt Formation: Dissolve racemic amine in hot ethanol. Add 0.5–1.0 equivalents of (L)-(+)-Tartaric acid or (S)-(+)-Mandelic acid .

-

Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt (typically the (S)-amine salt) will crystallize.

-

Recrystallization: Recrystallize the salt from EtOH/H₂O to upgrade chiral purity to >99% de.

-

Free Basing: Treat the salt with 1M NaOH and extract with DCM to yield the free (S)-amine.

Visualizing the Synthesis Workflow

The following diagram illustrates the strategic flow from raw materials to the functionalized drug scaffold.

Caption: Strategic synthesis workflow transforming the pyridine precursor into the chiral piperidine scaffold, followed by divergent functionalization pathways.

Strategic Applications in Drug Design

The "Orthogonal" Functionalization Strategy

The power of (S)-2-(2-bromophenyl)piperidine lies in the ability to functionalize the Nitrogen and the Aryl Ring independently.

-

Step 1: N-Protection/Functionalization: The secondary amine is usually modified first. For example, reductive amination with an aldehyde or acylation with a protected amino acid.

-

Why? Free amines can poison Pd-catalysts in the subsequent step.

-

-

Step 2: C-C or C-N Bond Formation: The 2-bromo group is then engaged.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in NK1 antagonists).

-

Buchwald-Hartwig: Coupling with amines to create aniline derivatives.

-

Case Study: NK1 Antagonist Pharmacophore

Many Neurokinin-1 (NK1) antagonists (e.g., analogs of CP-99,994) feature a cis-2,3-disubstituted piperidine or a bulky 2-arylpiperidine core.

Experimental Logic:

-

Start with (S)-2-(2-bromophenyl)piperidine .

-

N-Benzylation: React with 3,5-bis(trifluoromethyl)benzyl bromide (a classic NK1 motif) using K₂CO₃ in DMF.

-

Suzuki Coupling: React the N-benzyl intermediate with a phenylboronic acid derivative using Pd(dppf)Cl₂ to extend the aryl ring, creating a bulky, lipophilic pocket binder.

Quality Control & Analytical Standards

To ensure the integrity of this building block, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Conforms to structure; no pyridine peaks. |

| Purity | HPLC (UV @ 254 nm) | > 98.0% |

| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 95% ee (Target > 99% for API) |

| Residual Metal | ICP-MS | < 10 ppm (Ir/Pd) |

Chiral HPLC Method (Example):

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV 220 nm

-

Note: The (S)-enantiomer typically elutes second under these conditions, but this must be verified with a racemic standard.

References

-

Ir-Catalyzed Asymmetric Hydrogenation of Pyridines

- Source: Wang, D.-S., et al. "Enantioselective Hydrogenation of Heterocycles." Chemical Reviews, 2012.

- Context: General methodology for Ir/P,N-ligand catalyzed reduction of 2-substituted pyridines.

-

Synthesis of Chiral 2-Arylpiperidines

-

Resolution of Piperidine Derivatives

- Source: Patent WO2002068391A1.

- Context: Describes the use of tartaric acid derivatives for resolving similar piperidine scaffolds.

-

NK1 Antagonist SAR

-

Source: Lowe, J. A., et al. "The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345)." Journal of Medicinal Chemistry, 1992.[1]

- Context: Establishes the pharmacophore requirements for 2-arylpiperidine based NK1 antagonists.

-

Sources

The Stereochemical Imperative: A Technical Guide to the Pharmacological Significance of (S)-Enantiomer Piperidines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone, its six-membered heterocyclic structure gracing a significant portion of clinically approved therapeutics.[1][2][3] However, the true pharmacological potential of this privileged structure is often unlocked through the precise control of its stereochemistry. This in-depth technical guide delves into the critical role of the (S)-enantiomer of piperidine derivatives, exploring the profound impact of this specific spatial arrangement on pharmacological activity, selectivity, and safety. We will dissect the causality behind the enhanced efficacy of (S)-enantiomers, provide detailed methodologies for their stereoselective synthesis, and examine their interactions with key biological targets.

The Principle of Chirality in Piperidine-Based Drug Action: Why the (S)-Enantiomer Often Prevails

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. For piperidine-containing drugs, the introduction of a chiral center transforms the molecule into a pair of enantiomers, designated as (S) (from the Latin sinister for left) and (R) (from the Latin rectus for right). These enantiomers, while chemically identical in an achiral environment, can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, namely enzymes and receptors.[4]

The enhanced pharmacological significance of the (S)-enantiomer in many piperidine drugs stems from its ability to achieve a more favorable and specific binding orientation within the active site of its biological target. This superior "fit" can lead to:

-

Increased Potency: The (S)-enantiomer may form more numerous or stronger interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target protein, resulting in a higher binding affinity and, consequently, greater potency at lower concentrations.

-

Enhanced Selectivity: The precise three-dimensional arrangement of the (S)-enantiomer can allow it to bind preferentially to the intended target over off-target proteins, leading to a cleaner pharmacological profile and a reduction in unwanted side effects.

-

Improved Pharmacokinetic Properties: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In some cases, the (S)-enantiomer may be metabolized more slowly than its (R)-counterpart, leading to a longer duration of action and an improved therapeutic window.

The following sections will provide concrete examples and quantitative data to illustrate these principles.

Case Studies: The (S)-Enantiomer as the Eutomer

The "eutomer" is the enantiomer of a chiral drug that possesses the desired pharmacological activity, while the "distomer" is the less active or inactive enantiomer. In numerous piperidine-based drugs, the (S)-enantiomer has been identified as the eutomer.

(S)-Methylphenidate: A CNS Stimulant for ADHD

Methylphenidate, widely known by its brand name Ritalin, is a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). It is a racemic mixture of four stereoisomers, with the therapeutic activity primarily attributed to the (d-threo)-(2R,2'R)-methylphenidate, which for the piperidine ring chirality is the (S) configuration. This enantiomer acts as a potent norepinephrine and dopamine reuptake inhibitor.[5][6][7]

| Enantiomer | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) |

| d-threo-methylphenidate ((S)-isomer) | 33 | 244 |

| l-threo-methylphenidate ((R)-isomer) | 540 | 5100 |

Data sourced from an in vitro animal study assessing the affinity of methylphenidate enantiomers for different transporters in rat brain membranes.[7]

The data clearly demonstrates the significantly higher affinity of the (S)-enantiomer for both the dopamine and norepinephrine transporters, with a more pronounced effect on the dopamine transporter.[7] This stereoselectivity is the basis for the development of dexmethylphenidate, a single-enantiomer formulation containing only the active d-threo-methylphenidate.

(−)-Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

The stereospecificity of paroxetine underscores the importance of a precise three-dimensional structure for effective interaction with the serotonin transporter.

Stereoselective Synthesis of (S)-Enantiomer Piperidines: Methodologies and Protocols

The synthesis of enantiomerically pure (S)-piperidine derivatives is a critical challenge in pharmaceutical development. Several strategies have been developed to achieve high stereoselectivity.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for establishing chirality. In the synthesis of (-)-paroxetine, a key step involves the asymmetric hydrogenation of a β-amino ketone precursor using a chiral ruthenium catalyst to yield the desired (S)-amino alcohol with high enantioselectivity.[11][12]

-

Precursor Synthesis: A Mannich reaction is first employed to generate the β-amino ketone precursor.

-

Asymmetric Hydrogenation:

-

To a solution of the β-amino ketone precursor in a suitable solvent (e.g., methanol), add the chiral ruthenium catalyst (e.g., a Ru-BINAP complex).

-

Pressurize the reaction vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

-

Purify the resulting (S)-amino alcohol by column chromatography.

-

Caption: Workflow for the initial steps in the asymmetric synthesis of a (-)-paroxetine intermediate.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to construct the chiral piperidine ring. For the synthesis of (S,S)-methylphenidate, L-pipecolic acid can serve as a chiral starting material.[13]

-

Protection: Protect the secondary amine of L-pipecolic acid with a suitable protecting group (e.g., Boc).

-

Activation: Activate the carboxylic acid group (e.g., as an acid chloride or Weinreb amide).

-

Grignard Reaction: React the activated intermediate with a phenyl Grignard reagent to introduce the phenyl group.

-

Esterification: Convert the resulting ketone to the methyl ester.

-

Deprotection: Remove the protecting group to yield (S,S)-methylphenidate.

Caption: Conceptual workflow for the chiral pool synthesis of (S,S)-methylphenidate.

Molecular Interactions: The Basis of Stereoselectivity

The enhanced activity of (S)-enantiomer piperidines can be rationalized by examining their interactions with the amino acid residues lining the binding pockets of their target proteins. Molecular modeling and X-ray crystallography studies provide invaluable insights into these interactions.

For instance, the binding of piperidine-based inhibitors to protein kinases often involves the piperidine nitrogen forming a crucial hydrogen bond with a backbone carbonyl of a hinge region residue. The (S)-configuration of substituents on the piperidine ring can position other functional groups to engage in additional favorable interactions, such as hydrophobic interactions with nonpolar residues or further hydrogen bonds, thereby anchoring the inhibitor more securely in the active site.[14]

Caption: Generalized diagram of (S)-piperidine inhibitor interactions within a protein binding pocket.

Future Directions and Clinical Significance

The development of single-enantiomer drugs, particularly those featuring the (S)-piperidine scaffold, continues to be a major focus in the pharmaceutical industry. The pursuit of stereochemically pure compounds offers the potential for drugs with improved therapeutic indices, characterized by enhanced efficacy and reduced adverse effects.

Researchers are actively exploring novel stereoselective synthetic methods to access complex chiral piperidine derivatives. Furthermore, the application of computational modeling is becoming increasingly integral to the design of (S)-piperidine ligands with optimized binding properties for a wide range of therapeutic targets, including GPCRs, ion channels, and enzymes.[15][16][17]

The continued investigation into the pharmacological significance of (S)-enantiomer piperidines will undoubtedly lead to the discovery and development of the next generation of safer and more effective medicines.

References

-

Methylphenidate - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? - Dr.Oracle. (2025, October 22). Retrieved February 27, 2026, from [Link]

- Davies, S., Fletcher, A. M., & Thomson, J. (2019). The asymmetric synthesis of (S,S)-methylphenidate hydrochloride via ring-opening of an enantiopure aziridinium intermediate with phenylmagnesium bromide. Tetrahedron.

- A Concise Formal Synthesis of (−)-Paroxetine. (2025, July 23). Synfacts, 21(08), 836.

- Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted deriv

- Asymmetric Formal Synthesis of (−)-Paroxetine. (2025, May 19). Organic Letters.

-

A Concise Stereoselective Total Synthesis of (2R,2'R)-threo-(+)-Methyl- phenidate via a Ring-Closing Metathesis Protocol. (n.d.). Retrieved February 27, 2026, from [Link]

- Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis. (2019, December 28). Beilstein Journal of Organic Chemistry.

-

Paroxetine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved February 27, 2026, from [Link]

-

Asymmetric Formal Synthesis of (−)-Paroxetine - Organic Letters - Figshare. (2025, May 19). Retrieved February 27, 2026, from [Link]

- Chirality of antidepressive drugs: an overview of stereoselectivity. (n.d.). Precision and Future Medicine.

- Petukhov, P. A., Zhang, J., Wang, C. Z., Ye, Y. P., Johnson, K. M., & Kozikowski, A. P. (2004). Synthesis, molecular modeling, and biological studies of novel piperidine-based analogues of cocaine: evidence of unfavorable interactions proximal to the 3alpha-position of the piperidine ring. Journal of medicinal chemistry, 47(12), 3009–3018.

- Methylphenidate works by increasing dopamine levels. (n.d.). BMJ.

- Synthesis, Molecular Modeling, and Biological Studies of Novel Piperidine-Based Analogues of Cocaine: Evidence of Unfavorable Interactions Proximal to the 3α-Position of the Piperidine Ring. (2004, May 12). Journal of Medicinal Chemistry.

-

Methylphenidate Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 27, 2026, from [Link]

- Liu, S., Li, Y., Wang, J., Rui, X., Tian, H., Li, C., & Guo, C. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(7), 591-605.

- The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. (2020, May 15).

- Effect of Antidepressants and Their Relative Affinity for the Serotonin Transporter on the Risk of Myocardial Infarction. (2003).

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Journal of Biomolecular Structure and Dynamics.

- Low-temperature synthesis of methylphenidate hydrochloride. (2016, October 25).

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.

- Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. (2020, March 9). bioRxiv.

- Methylphenidate – Mechanism of Action, Dosage & Side Effects. (2020, September 4). Psych Scene Hub.

- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025, August 29). Molecules.

- Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. (2016, April 1). Journal of Biological Chemistry.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.

- Occupancy of Serotonin Transporters by Paroxetine and Citalopram During Treatment of Depression: A [11C]DASB PET Imaging Study. (2001, November 1).

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Mini-Reviews in Organic Chemistry.

- Analgesic activity of alkyl piperidine derivatives. (n.d.). Pakistan Journal of Pharmaceutical Sciences.

Sources

- 1. figshare.com [figshare.com]

- 2. internationaljournalssrg.org [internationaljournalssrg.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ahajournals.org [ahajournals.org]

- 5. Methylphenidate - Wikipedia [en.wikipedia.org]

- 6. Methylphenidate works by increasing dopamine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. ClinPGx [clinpgx.org]

- 9. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. - R Discovery [discovery.researcher.life]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Synthesis, molecular modeling, and biological studies of novel piperidine-based analogues of cocaine: evidence of unfavorable interactions proximal to the 3alpha-position of the piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of (S)-2-(2-Bromophenyl)piperidine

A Senior Application Scientist's Advisory on Hazard Assessment and Risk Mitigation for a Novel Chemical Entity

Disclaimer: A specific, manufacturer-provided Safety Data Sheet (SDS) for (S)-2-(2-Bromophenyl)piperidine is not publicly available. This guide has been constructed by a Senior Application Scientist through a comprehensive hazard analysis of its core structural motifs: the piperidine heterocycle and the bromophenyl group. The recommendations herein are based on expert synthesis of data from analogous compounds and are intended to provide a robust framework for risk assessment and safe laboratory practice.

Introduction: Understanding the Compound

(S)-2-(2-Bromophenyl)piperidine is a chiral heterocyclic compound of interest to researchers in medicinal chemistry and drug development. As a substituted piperidine, it belongs to a class of compounds frequently utilized as scaffolds for pharmacologically active agents.[1][2] The presence of both a reactive bromine atom on an aromatic ring and a secondary amine within a saturated heterocycle dictates its unique chemical reactivity and, critically, its safety profile. This guide provides an in-depth analysis of its anticipated hazards and outlines rigorous protocols for its safe handling, storage, and disposal.

Chapter 1: Composite Hazard Identification and Risk Assessment

The toxicological and physical hazards of (S)-2-(2-Bromophenyl)piperidine can be inferred from its constituent parts. The piperidine moiety is known to be corrosive, toxic, and flammable, while brominated aromatic compounds present risks of irritation and potential toxicity.[3][4][5]

Anticipated GHS Hazard Classifications:

Based on data from structural analogues, the compound should be handled as, at minimum, possessing the following hazards:

| Hazard Class | GHS Code | Signal Word | Anticipated Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[6][7] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[6][7] |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[6] |

It is also prudent to consider the more severe hazards of the parent piperidine ring, such as potential for severe skin burns and toxicity upon dermal contact or inhalation, especially in the absence of specific data.[3][8]

Logical Workflow for Risk Assessment

A systematic approach to risk assessment is mandatory before any experimental work begins. This involves identifying the hazards, evaluating the potential for exposure based on the experimental design, and implementing appropriate control measures.

Caption: Risk assessment workflow for (S)-2-(2-Bromophenyl)piperidine.

Chapter 2: Exposure Controls & Personal Protective Equipment (PPE)

Given the compound's irritant and potentially corrosive nature, a multi-layered approach to exposure control is essential. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Caption: Logical workflow for responding to a chemical spill.

Chapter 4: Chemical Properties, Stability, and Reactivity

Understanding the chemical nature of (S)-2-(2-Bromophenyl)piperidine is key to preventing hazardous reactions.

Physical and Chemical Properties Summary:

| Property | Value (Data for Racemic 2-(2-bromophenyl)piperidine) | Source |

| Molecular Formula | C11H14BrN | [9] |

| Molecular Weight | 240.14 g/mol | [10] |

| Physical Form | Expected to be a solid or oil at room temperature. | [2] |

| XlogP (Predicted) | 2.9 | [9] |

Reactivity and Stability:

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. [3]The piperidine moiety suggests potential flammability, although the bromophenyl group may suppress this. Avoid strong static discharge. * Incompatible Materials: Avoid strong oxidizing agents, which can react violently with the secondary amine of the piperidine ring. [3]Also, avoid strong acids and bases.

-

Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide. [11]

Chapter 5: Safe Handling, Storage, and Disposal

Handling: Always use this compound in a well-ventilated area, preferably a fume hood. [12]Avoid creating dust if it is a solid. Use non-sparking tools. Wash hands thoroughly after handling and before eating, drinking, or smoking. [3][7] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13][14]Keep away from incompatible materials as listed in Chapter 4. The storage area should be designated for corrosive and toxic materials.

Disposal: All waste containing (S)-2-(2-Bromophenyl)piperidine must be treated as hazardous waste. Dispose of contents and container in accordance with all local, state, and federal regulations. Do not empty into drains. [11]Consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.

Conclusion

While (S)-2-(2-Bromophenyl)piperidine is a valuable compound for chemical research, its structural features demand a high degree of caution. By adopting the composite hazard assessment approach and adhering strictly to the engineering controls, administrative protocols, and PPE requirements outlined in this guide, researchers can effectively mitigate the risks and handle this compound with confidence and safety.

References

- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.

- Piperidine - SAFETY DATA SHEET. (2023, March 16). Thermo Fisher Scientific.

- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.

- Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health.

- 2-(2-bromophenyl)piperidine (C11H14BrN). (n.d.). PubChemLite.

- 4-(2-bromophenyl)piperidine hydrochloride | 1198285-51-6. (n.d.). MilliporeSigma.

- SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.

- Piperidine | C5H11N | CID 8082. (n.d.).

- BROMINE FOR SYNTHESIS MSDS. (2019, April 9). Loba Chemie.

- 2-Bromopiperidine | C5H10BrN | CID 20111968. (n.d.).

- SAFETY DATA SHEET - 1-(3-Bromophenyl)piperidine. (2009, September 26). Fisher Scientific.

- Where can I find handling precautions to work with brominated flame retardants? (2016, January 12).

- SAFETY DATA SHEET - 1-(4-Bromophenyl)piperidine. (n.d.). AGF Bioscience.

- SAFETY DATA SHEET - 1-(4-Bromophenyl)piperidine. (2025, March 6). TCI Chemicals.

- 1-(2-BROMOPHENYL)PIPERAZINE. (n.d.). CymitQuimica.

- Standard Operating Procedure for Laboratories: BROMINE. (n.d.). Rutgers University.

- Standard Operating Procedure: Bromine. (2013, March 13). Marquette University.

- Safety Data Sheet - tert-Butyl (3S)-3-(4-bromophenyl)

- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

- Safety Data Sheet - 1-(4-Bromophenyl)piperazine (hydrochloride). (2025, September 26). Cayman Chemical.

- 2-(2-Bromophenyl)piperidine. (n.d.). BLD Pharm.

- Piperidine - SAFETY DATA SHEET. (2024, May 7). Fisher Scientific.

Sources

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE | CymitQuimica [cymitquimica.com]

- 3. chemos.de [chemos.de]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. lobachemie.com [lobachemie.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. PubChemLite - 2-(2-bromophenyl)piperidine (C11H14BrN) [pubchemlite.lcsb.uni.lu]

- 10. 383128-15-2|2-(2-Bromophenyl)piperidine|BLD Pharm [bldpharm.com]

- 11. fishersci.ca [fishersci.ca]

- 12. researchgate.net [researchgate.net]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. chemscene.com [chemscene.com]

Methodological & Application

The Strategic Application of (S)-2-(2-Bromophenyl)piperidine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the synthesis of novel molecular architectures with high precision and efficiency is paramount. Chiral piperidines are privileged scaffolds in medicinal chemistry, and their functionalization often relies on robust and versatile cross-coupling methodologies.[1] This guide provides an in-depth technical overview and detailed application protocols for the use of (S)-2-(2-Bromophenyl)piperidine, a valuable building block for the synthesis of complex biaryl and heteroaryl structures, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights presented herein are synthesized from established methodologies for structurally related compounds to provide a validated starting point for reaction optimization.

The strategic placement of the bromine atom on the phenyl ring ortho to the chiral piperidine moiety presents unique opportunities and challenges in cross-coupling reactions. The steric hindrance imposed by the piperidine ring can influence catalyst and ligand selection, while the chirality of the molecule necessitates careful consideration of reaction conditions to avoid racemization. The secondary amine of the piperidine ring is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent interference with the catalytic cycle.

The Catalytic Cycle: A Unifying Principle

Palladium-catalyzed cross-coupling reactions, despite their different coupling partners, generally proceed through a common catalytic cycle.[2] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira couplings) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the palladium(0) catalyst.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl scaffolds by coupling an organoboron reagent with an organic halide.[3] For (S)-N-Boc-2-(2-bromophenyl)piperidine, this reaction enables the synthesis of a diverse range of chiral biaryl piperidines, which are key intermediates in the development of novel therapeutics.[4]

Causality Behind Experimental Choices

-

Catalyst and Ligand: The steric hindrance around the bromine atom in the substrate necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step.[5] Ligands such as SPhos, XPhos, and RuPhos are often excellent choices for such sterically demanding substrates.

-

Base: The choice of base is critical for activating the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The use of an aqueous solution of the base can accelerate the reaction.

-

Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are typically used, often in combination with water.[7][8][9]

Detailed Application Protocol: Suzuki-Miyaura Coupling

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Materials:

-

(S)-N-Boc-2-(2-bromophenyl)piperidine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add (S)-N-Boc-2-(2-bromophenyl)piperidine, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium(II) acetate and SPhos.

-

Add the degassed 1,4-dioxane and water.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 16 | 80-90 |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 90 | 24 | 70-85 |

Table 1: Representative conditions for Suzuki-Miyaura coupling with (S)-N-Boc-2-(2-bromophenyl)piperidine analogues.

II. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[10][11] When applied to (S)-N-Boc-2-(2-bromophenyl)piperidine, this reaction provides access to chiral N-aryl piperidine derivatives, a common motif in pharmacologically active compounds.

Causality Behind Experimental Choices

-

Catalyst and Ligand: Similar to the Suzuki coupling, sterically hindered and electron-rich biarylphosphine ligands are crucial for efficient C-N bond formation with this substrate.[12] Ligands such as BrettPhos, RuPhos, and JohnPhos have demonstrated broad utility in the amination of challenging aryl bromides.[13]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are essential to prevent quenching of the strong base.

Detailed Application Protocol: Buchwald-Hartwig Amination

Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination experiment.

Materials:

-

(S)-N-Boc-2-(2-bromophenyl)piperidine (1.0 equiv)

-

Amine (primary or secondary) (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-3 mol%)

-

BrettPhos or RuPhos (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.2-2.0 equiv)

-

Anhydrous toluene or 1,4-dioxane

-

Inert atmosphere glovebox

Procedure:

-

Inside a glovebox, charge a dry reaction vessel with (S)-N-Boc-2-(2-bromophenyl)piperidine, the amine, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 18 | 80-95 |

| Morpholine | G3-XPhos Palladacycle | LHMDS | 1,4-Dioxane | 90 | 12 | 85-98 |

| Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 24 | 75-90 |

Table 2: Representative conditions for Buchwald-Hartwig amination with (S)-N-Boc-2-(2-bromophenyl)piperidine analogues.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[15] This reaction is instrumental in the synthesis of arylalkynes, which are important precursors for various pharmaceuticals and functional materials.

Causality Behind Experimental Choices

-

Catalyst System: The classical Sonogashira coupling employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst (typically CuI).[16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[17]

-

Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) are commonly used in traditional Sonogashira couplings. For more challenging substrates, bulky electron-rich ligands can be beneficial.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as a base to deprotonate the alkyne and often as a solvent.[18]

Detailed Application Protocol: Sonogashira Coupling

Figure 4: Step-by-step workflow for the Sonogashira coupling experiment.

Materials:

-

(S)-N-Boc-2-(2-bromophenyl)piperidine (1.0 equiv)

-

Terminal alkyne (1.2-2.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent and base)

-

Anhydrous solvent (e.g., THF or DMF, optional)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add (S)-N-Boc-2-(2-bromophenyl)piperidine, the palladium catalyst, and the copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed amine base (and co-solvent, if used).

-

Add the terminal alkyne dropwise with stirring.

-

Heat the reaction mixture to 60-100 °C until the starting material is consumed.

-

Cool the reaction to room temperature, and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 70 | 8 | 80-90 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | 12 | 75-85 |

| 1-Hexyne | PdCl₂(dppf) / CuI | Piperidine | Toluene | 100 | 16 | 70-80 |

Table 3: Representative conditions for Sonogashira coupling with (S)-N-Boc-2-(2-bromophenyl)piperidine analogues.

Conclusion

The palladium-catalyzed cross-coupling reactions of (S)-2-(2-Bromophenyl)piperidine offer a powerful and versatile platform for the synthesis of a wide range of structurally diverse and pharmaceutically relevant molecules. The choice of the specific cross-coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—depends on the desired final product. For each reaction, careful consideration of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities, particularly given the steric hindrance of the substrate. The protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this valuable chiral building block.

References

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 2020.

-

Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. J. Org. Chem., 2005.

-

Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling. Nature, 2014.

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017.

-

Buchwald–Hartwig amination. Wikipedia.

-

Design, Synthesis of Biaryl Piperidine Derivatives and Their Evaluation as Potential Antileishmanial Agents against Leishmania donovani Strain Ag83. Chem. Biodiversity, 2021.

-

New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks, 2024.

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society.

-

Sonogashira Coupling. Organic Chemistry Portal.

-

Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein J. Org. Chem., 2011.

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.

-

Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 2020.

-

Synthesis of internal alkynes. a Sonogashira coupling of unactivated... ResearchGate.

-

Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Royal Society of Chemistry.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021.

-

Sonogashira coupling. Wikipedia.

-

Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org. Chem., 2014.

-

Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Synfacts, 2024.

-

Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. ResearchGate.

-

Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.

-

A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.

-

Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Academia.edu.

-

The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc., 2007.

-

Suzuki cross-coupling reaction. YouTube.

-

Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein J. Org. Chem., 2017.

-

Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ScienceDirect.

Sources

- 1. Palladium-catalyzed α-arylation of N-protected 2-piperidinones [organic-chemistry.org]

- 2. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. (PDF) Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. m.youtube.com [m.youtube.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 17. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of Bromophenyl Piperidines for the Synthesis of Pharmaceutical Intermediates

Abstract